N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-5-4-11-8(14)9(15)12-7-2-1-3-10-6-7/h1-3,6,13H,4-5H2,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVQJZQPACUCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide typically involves the reaction of 2-hydroxyethylamine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can be reduced to form a piperidinyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-N’-pyridin-3-yloxamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-piperidin-3-yloxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of ligands for coordination chemistry and catalysis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide has potential applications in drug discovery and development. It can be used as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide
- Structure : Shares the oxalamide backbone but substitutes the 2-hydroxyethyl group with a cyclopropyl ring and extends the pyridine linkage via a methylene bridge.
- Molecular Formula : C₁₁H₁₃N₃O₂ (vs. C₉H₁₁N₃O₃ for the target compound).
- Key Differences: Cyclopropyl vs. Pyridine Linkage: The pyridin-3-ylmethyl group may alter electronic interactions compared to the direct pyridin-3-yl attachment in the target compound.
- Implications : The cyclopropyl substitution could enhance membrane permeability but limit solubility, suggesting divergent pharmacokinetic profiles .
N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)
- Structure : A dual-substituted acetamide with a 6-methoxy-pyridin-3-yl group and a toluene-sulfonyl moiety.
- Function : Selective OX₂ orexin receptor antagonist, validated in neuropharmacological studies .
- Comparison :
- Core Structure : EMPA’s acetamide (single carbonyl) contrasts with the oxalamide’s dual carbonyls, which may stabilize binding through additional hydrogen bonds.
- Substituents : The 6-methoxy group in EMPA enhances receptor selectivity, while the target compound’s hydroxyethyl group could prioritize solubility over subtype specificity.
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide
- Structure : A pyridine acetamide with a 5-iodo substituent.
- Acetamide vs. Oxalamide: The single carbonyl group reduces conformational rigidity compared to the oxalamide backbone.
- Implications : The iodine atom may enhance binding affinity in halogen-rich environments (e.g., enzyme active sites), whereas the oxalamide’s rigidity could improve thermodynamic stability .
Structural and Functional Analysis Table
Research Findings and Implications
- Solubility vs. Bioactivity : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to cyclopropyl or iodo analogs, critical for oral bioavailability. However, this may come at the cost of reduced membrane permeability .
- Receptor Interactions: Pyridin-3-yl groups are recurrent in orexin receptor antagonists (e.g., EMPA), suggesting the target compound could interact with similar neurological targets. The oxalamide’s dual carbonyls might mimic peptide bonds in endogenous ligands, enhancing binding affinity .
- Anti-Inflammatory Potential: Structurally related plant-derived amides (e.g., N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide in ) exhibit anti-inflammatory activity (IC₅₀ ~17 μM). The target compound’s hydroxyethyl group may similarly modulate inflammatory pathways, though experimental validation is needed .
Biological Activity
N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The compound features a pyridine ring, which is known for its ability to interact with various biological targets. The hydroxyl and amide functional groups enhance its solubility and reactivity, making it suitable for various applications in drug development.
Biological Activity Overview
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Escherichia coli | 32 | Comparable to ciprofloxacin |
| Staphylococcus aureus | 16 | Superior to methicillin |
| Pseudomonas aeruginosa | 64 | Similar to piperacillin |
Anticancer Activity
The anticancer properties of this compound were evaluated using various cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects, particularly against breast and colon cancer cells.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving the MCF-7 breast cancer cell line, this compound showed a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
The IC50 value was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Receptors : The pyridine moiety may facilitate binding to specific receptors, influencing cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
